molecular formula C9H9BrFNO2 B12305220 3-Bromo-4-fluoro-DL-phenylalanine

3-Bromo-4-fluoro-DL-phenylalanine

Cat. No.: B12305220
M. Wt: 262.08 g/mol
InChI Key: FZVFOEFLGCXXCP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Bromo-4-fluoro-DL-phenylalanine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to form an intermediate, which is then further processed to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxide, cyanide, or amine groups.

Scientific Research Applications

3-Bromo-4-fluoro-DL-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can modulate their properties. The presence of bromine and fluorine atoms can influence the acidity, basicity, hydrophobicity, and reactivity of the molecule. These modifications can affect protein folding, stability, and interactions with other molecules, thereby altering their biological activity .

Comparison with Similar Compounds

3-Bromo-4-fluoro-DL-phenylalanine can be compared with other fluorinated and brominated phenylalanine derivatives, such as:

The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which imparts distinct chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVFOEFLGCXXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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